Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have significant applications in various fields, including medicine, agriculture, and industrial chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives, the class of compounds to which it belongs, have been extensively studied and are known to exhibit diverse biological activities . They have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .
Result of Action
Given the known biological activities of pyrazole derivatives, it can be inferred that the compound may have potential antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction
Properties
IUPAC Name |
ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXCLWXSRCTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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